![molecular formula C13H10N2O2S2 B11825452 2-(4-(Methylsulfonyl)phenyl)thieno[3,4-b]pyrazine](/img/structure/B11825452.png)
2-(4-(Methylsulfonyl)phenyl)thieno[3,4-b]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Methylsulfonyl)phenyl)thieno[3,4-b]pyrazine typically involves the preparation of the precursor 3,4-diaminothiophene, followed by its reaction with appropriate organocuprates and oxalyl chloride to form the thieno[3,4-b]pyrazine core . The methylsulfonylphenyl group is then introduced through further substitution reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Methylsulfonyl)phenyl)thieno[3,4-b]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thieno[3,4-b]pyrazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to introduce various substituents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thieno[3,4-b]pyrazine core .
Scientific Research Applications
2-(4-(Methylsulfonyl)phenyl)thieno[3,4-b]pyrazine has several scientific research applications:
Organic Electronics: The compound’s unique electronic properties make it a potential candidate for use in organic solar cells and organic light-emitting diodes (OLEDs).
Medicinal Chemistry: The compound has been studied for its potential antimicrobial and anti-inflammatory activities.
Material Science: Its ability to form conjugated polymers makes it useful in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-(4-(Methylsulfonyl)phenyl)thieno[3,4-b]pyrazine in biological systems involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it has been shown to inhibit cyclooxygenase enzymes, thereby exerting anti-inflammatory effects . The compound’s electronic properties also allow it to participate in electron transfer processes, which are crucial in its applications in organic electronics .
Comparison with Similar Compounds
Similar Compounds
2,3-Disubstituted Thieno[3,4-b]pyrazines: These compounds have similar electronic properties and are used in similar applications.
Thieno[3,4-b]pyrazine-based Polymers: Polymers such as poly[5,5-dioctyl-5H-dibenzo[b,d]silole-3,7-diyl)-(2,3-dimethylthieno[3,4-b]pyrazine)] exhibit similar properties and applications.
Uniqueness
2-(4-(Methylsulfonyl)phenyl)thieno[3,4-b]pyrazine is unique due to the presence of the methylsulfonylphenyl group, which imparts specific electronic and steric properties to the compound. This makes it particularly suitable for applications in organic electronics and medicinal chemistry, where these properties are crucial .
Properties
Molecular Formula |
C13H10N2O2S2 |
|---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
3-(4-methylsulfonylphenyl)thieno[3,4-b]pyrazine |
InChI |
InChI=1S/C13H10N2O2S2/c1-19(16,17)10-4-2-9(3-5-10)11-6-14-12-7-18-8-13(12)15-11/h2-8H,1H3 |
InChI Key |
VCZYMZWWUUMAHD-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=NC3=CSC=C3N=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Tert-butyl) 3-methyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B11825387.png)
![(3s,3Ar,6ar)-3-hydroxy-3,3a,4,6a-tetrahydro-2h-cyclopenta[b]furan-2-one](/img/structure/B11825390.png)
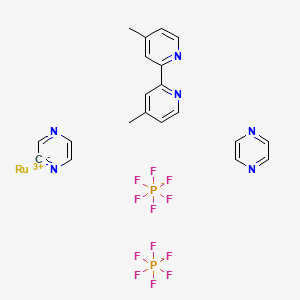

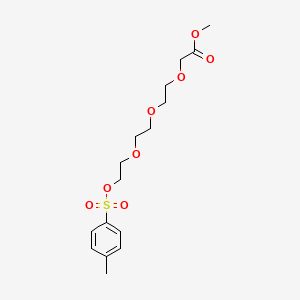

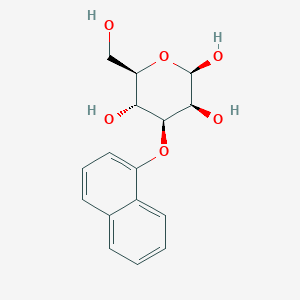

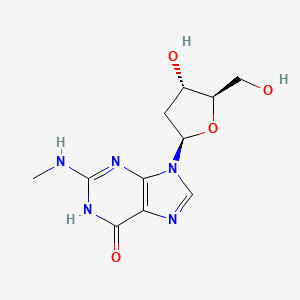

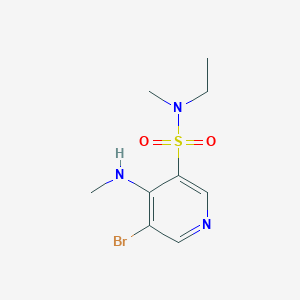
![(1R,2S,5R,6R)-3,7-dioxabicyclo[4.1.0]heptane-2,5-diol](/img/structure/B11825457.png)

